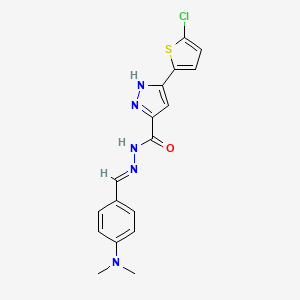![molecular formula C28H30N2O7S B11639758 ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)
ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle est un composé organique synthétique avec des applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. Ce composé présente une structure complexe avec plusieurs groupes fonctionnels, notamment des motifs ester, thiazole, pyrimidine et benzylidène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante peut inclure :
Formation du cycle thiazole : À partir de précurseurs thioamide et α-halocétone appropriés.
Construction du cycle pyrimidine : À l'aide de réactions de cyclisation impliquant des dérivés d'urée ou de guanidine.
Introduction du groupe benzylidène : Par condensation aldolique avec l'aldéhyde correspondant.
Estérification : Pour introduire le groupe ester éthylique.
Méthodes de production industrielle
La production industrielle de ces composés complexes implique souvent l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela peut inclure :
Catalyseurs : Utilisation de catalyseurs acides ou basiques pour faciliter les réactions de cyclisation et de condensation.
Solvants : Sélection de solvants appropriés pour dissoudre les réactifs et contrôler les vitesses de réaction.
Température et pression : Optimisation de la température et de la pression de réaction pour améliorer l'efficacité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle.
Substitution : Substitution nucléophile ou électrophile sur les cycles aromatiques.
Réactifs et conditions communs
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogènes ou les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions de réaction. Par exemple, l'oxydation du groupe hydroxyle peut produire une cétone ou un aldéhyde, tandis que la réduction du groupe carbonyle peut produire un alcool.
Applications de recherche scientifique
Chimie médicinale : En tant que composé précurseur potentiel pour le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Synthèse organique : En tant qu'intermédiaire dans la synthèse de molécules plus complexes.
Science des matériaux : En tant que bloc de construction pour le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du (2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle implique des interactions avec des cibles moléculaires et des voies spécifiques. Celles-ci peuvent inclure :
Inhibition enzymatique : Liaison au site actif des enzymes et inhibition de leur activité.
Modulation des récepteurs : Interaction avec les récepteurs de surface cellulaire pour moduler les voies de signalisation.
Intercalation de l'ADN : Insertion entre les paires de bases de l'ADN et affectation des processus de transcription et de réplication.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
(2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle peut être comparé à d'autres composés similaires, tels que :
Dérivés du thiazole : Composés contenant le cycle thiazole avec divers substituants.
Dérivés de la pyrimidine : Composés contenant le cycle pyrimidine avec différents groupes fonctionnels.
Dérivés du benzylidène : Composés avec des groupes benzylidène attachés à diverses structures de base.
L'unicité du (2Z)-5-(3,4-diéthoxyphényl)-2-(3-hydroxy-4-méthoxybenzylidène)-7-méthyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate d'éthyle réside dans sa combinaison spécifique de groupes fonctionnels et des propriétés chimiques et biologiques qui en résultent.
Propriétés
Formule moléculaire |
C28H30N2O7S |
|---|---|
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O7S/c1-6-35-21-12-10-18(15-22(21)36-7-2)25-24(27(33)37-8-3)16(4)29-28-30(25)26(32)23(38-28)14-17-9-11-20(34-5)19(31)13-17/h9-15,25,31H,6-8H2,1-5H3/b23-14- |
Clé InChI |
CINMHSYRUKMUFV-UCQKPKSFSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S3)C)C(=O)OCC)OCC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)

![2,5-Pyrrolidinedione, 3-[[2-(4-morpholinyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11639702.png)
![5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639717.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B11639748.png)

![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)
![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)
![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)
